tert-BUTYL HYPOCHLORITE
Overview
Description
Tert-Butyl hypochlorite is an organic compound with the formula (CH3)3COCl . It is a yellow liquid and a rare example of an organic hypochlorite, i.e., a compound with an O-Cl bond . It is a reactive material that is useful for chlorinations . It can be viewed as a lipophilic version of sodium hypochlorite (bleach) .
Synthesis Analysis
This compound is produced by chlorination of tert-butyl alcohol in the presence of base . The reaction is as follows: (CH3)3COH + Cl2 + NaOH → (CH3)3COCl + NaCl + H2O . It is useful in the preparation of organic chloramines .Molecular Structure Analysis
The molecular formula of this compound is C4H9ClO . Its average mass is 108.567 Da and its monoisotopic mass is 108.034195 Da .Chemical Reactions Analysis
This compound is a versatile and inexpensive oxidizing agent . It allows the conversion of alcohols to ketones, aldehydes to acid chlorides, sulfides to sulfoxides, and hydroxylamines to nitroso compounds . It is also useful in the preparation of organic chloramines .Physical and Chemical Properties Analysis
This compound is a yellow liquid . It has a density of 0.9583 g/cm3 . Its boiling point is 79.6 °C . It is sparingly soluble in water .Scientific Research Applications
Selective Mono-Chlorination of Aromatic Compounds
tert-Butyl hypochlorite, combined with HNa faujasite X in acetonitrile, is highly effective and selective for the mono-chlorination of various aromatic substrates under mild conditions. Its advantages over other chlorinating reagents and suitability for large-scale work have been demonstrated, making it a valuable tool in organic synthesis (Smith et al., 1999).
Reactivity with Amino Groups in Proteins and Peptides
This compound shows moderate reactivity with imino groups in aqueous solutions and can be used to modify polypeptides and proteins. This reactivity is influenced by factors such as temperature and pH, highlighting its potential for specific applications in biochemistry (Matsushima et al., 1972).
Dehydrogenation of Alcohols
The compound has been found to be an efficient dehydrogenating agent for primary and secondary alcohols, especially when used in the presence of pyridine. This highlights its utility in the selective oxidation of alcohols in organic chemistry (Grob & Schmid, 1953).
Generation of Free Radicals in Chemical Reactions
Studies have shown that this compound, when interacting with organic hydroperoxides, can lead to the generation of free radicals. This property is significant in understanding and controlling free-radical-mediated processes, such as lipid peroxidation, in biochemistry and related fields (Panasenko et al., 2002).
Mechanism of Action
Target of Action
tert-Butyl hypochlorite is a versatile and inexpensive oxidizing agent . It primarily targets various organic compounds, including alcohols, aldehydes, sulfides, and hydroxylamines . The compound’s role is to facilitate the conversion of these targets into other chemical forms .
Mode of Action
This compound interacts with its targets through a process known as oxidation . For instance, it can convert alcohols into ketones, aldehydes into acid chlorides, sulfides into sulfoxides, and hydroxylamines into nitroso compounds . This interaction results in significant changes in the chemical structure and properties of the target compounds .
Biochemical Pathways
This compound affects various biochemical pathways. For example, it is involved in the oxidative coupling process, which allows the successful generation of 1-functionalized tetrahydrocarbazoles . This process impacts the downstream synthesis of other organic compounds .
Result of Action
The action of this compound at the molecular and cellular level results in the transformation of target compounds. For instance, it can convert alcohols into ketones, significantly altering the chemical structure and properties of the original compounds . These transformations can have various effects depending on the specific context and conditions.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it is known to be reactive and can decompose explosively when exposed to strong light or heat . Therefore, it must be stored under low temperature, away from light, and in an inert gas environment . These factors must be carefully controlled to ensure the safe and effective use of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
tert-Butyl hypochlorite plays a significant role in biochemical reactions, particularly as an oxidizing agent. It facilitates the conversion of alcohols to ketones, aldehydes to acid chlorides, sulfides to sulfoxides, and hydroxylamines to nitroso compounds . In these reactions, this compound interacts with various enzymes and proteins, often leading to the formation of organic chloramines. For instance, it reacts with secondary amines to produce chloramines, which are crucial intermediates in organic synthesis .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s oxidative properties can lead to the formation of reactive oxygen species (ROS), which can cause oxidative stress in cells. This oxidative stress can result in the activation of signaling pathways that regulate cell survival, apoptosis, and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, this compound can oxidize sulfhydryl groups in proteins, affecting their function and stability. Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be unstable and light-sensitive, which can lead to its degradation. Over time, the degradation products of this compound can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective oxidizing agent without causing significant toxicity. At high doses, this compound can be toxic, leading to adverse effects such as tissue damage, inflammation, and oxidative stress. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative reactions. It interacts with enzymes such as oxidases and peroxidases, which facilitate its conversion to other reactive species. These interactions can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins. Its lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas. This distribution pattern can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It tends to localize in areas with high lipid content, such as cell membranes and lipid droplets. This localization can affect its activity and function, as it may interact with membrane-bound proteins and lipids, leading to changes in cellular signaling and metabolism .
Properties
IUPAC Name |
tert-butyl hypochlorite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2,3)6-5/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDIALLLMRYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
Record name | TERT-BUTYL HYPOCHLORITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074941 | |
Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butyl hypochlorite appears as a slightly yellowish liquid with a pungent odor. Water insoluble. Corrosive to the skin, eyes, and mucous membranes. | |
Record name | TERT-BUTYL HYPOCHLORITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
507-40-4 | |
Record name | TERT-BUTYL HYPOCHLORITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19170 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | tert-Butyl hypochlorite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=507-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | tert-Butyl hypochlorite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl hypochlorite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYL HYPOCHLORITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS2JTI16JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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